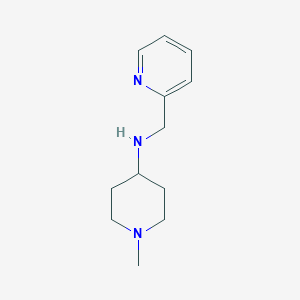

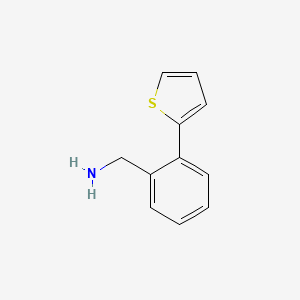

![molecular formula C21H26AuClN2 B3157799 Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I) CAS No. 852445-82-0](/img/structure/B3157799.png)

Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I)

説明

Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I), also known as [(IMes)AuCl], is an organometallic catalyst . It is a gold complex with the chemical formula C48H54AuClN2 . It appears as a yellow crystalline solid .

Synthesis Analysis

The synthesis of Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I) involves the addition of Ag2O to the CH2Cl2 solution of 1,3-bis(mesityl)imidazolium chloride. After stirring at room temperature for 3 hours, the suspension becomes clear. Then, a solution of Me2SAuCl in CH2Cl2 is added dropwise and stirred for 4 hours. After filtration through Celite, the solvent is evaporated .Chemical Reactions Analysis

Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I) is a significant transition metal catalyst. It is widely used in organic synthesis, especially in cross-linking polymerization reactions and reactions involving carbenes. It also finds application in oxidation, reduction, and coupling reactions in organic synthesis .Physical And Chemical Properties Analysis

Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I) is a yellow crystalline solid . It has a molecular weight of 536.85 . The compound is stable under normal conditions and should be stored at 2-8°C .科学的研究の応用

Antitumor Activity

Research on imidazole derivatives, which share a structural motif with Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I), indicates their significance in the development of antitumor drugs. These compounds have been investigated for their biological properties, highlighting the potential of imidazole-based structures in cancer treatment strategies. The review by Iradyan et al. (2009) presents data on bis(2-chloroethyl)amino derivatives of imidazole and related compounds, some of which have advanced through preclinical testing, demonstrating the relevance of imidazole derivatives in the search for new antitumor agents Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M. (2009). Pharmaceutical Chemistry Journal.

DNA Binding and Fluorescence

The interaction of synthetic dyes like Hoechst 33258, which resembles the structural complexity of Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I), with DNA provides insights into the utility of these compounds in biological research. Hoechst 33258's ability to bind to the minor groove of DNA, particularly at AT-rich sequences, is leveraged in cell biology for DNA staining, highlighting the potential of structurally complex compounds for specific interactions with biomolecules. This review by Issar and Kakkar (2013) emphasizes the applicability of such compounds in chromosome and nuclear staining, as well as in the analysis of DNA content, underscoring their role in cell biology and research Issar, U., & Kakkar, R. (2013). International Review of Biophysical Chemistry.

Metal Compounds in Cancer Treatment

The therapeutic potential of metal compounds, including gold(I) derivatives, in cancer treatment has been extensively reviewed. These compounds exhibit anti-tumor activities, although their clinical application is often limited by toxicity. Research into gold derivatives continues, exploring their anti-tumor properties and seeking ways to mitigate adverse effects. Desoize (2004) provides a comprehensive review of the anti-cancer activities of various metals, including gold, emphasizing the ongoing interest in metal-based therapeutics for cancer treatment Desoize, B. (2004). Anticancer Research.

作用機序

Target of Action

Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I) is a transition metal catalyst . Its primary targets are organic compounds involved in various chemical reactions .

Mode of Action

This compound interacts with its targets by facilitating the rearrangement of alkynyl sulfoxides to benzothiepinones and homopropargylic ethers to α,β-unsaturated carbonyl compounds . It acts as a catalyst, speeding up these reactions without being consumed in the process .

Biochemical Pathways

The compound affects the biochemical pathways involved in the rearrangement of alkynyl sulfoxides and homopropargylic ethers . The downstream effects include the production of benzothiepinones and α,β-unsaturated carbonyl compounds , which are important in various organic synthesis applications .

Result of Action

The result of the compound’s action is the efficient conversion of alkynyl sulfoxides to benzothiepinones and homopropargylic ethers to α,β-unsaturated carbonyl compounds . These products are valuable in various fields of organic synthesis .

将来の方向性

As a significant transition metal catalyst, Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I) has a wide range of applications in organic synthesis. Its future directions may involve further exploration of its catalytic activities in various organic reactions, and potential applications in industrial chemistry, pharmaceuticals, LED manufacturing, and other areas .

特性

IUPAC Name |

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-chlorogold | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2.Au.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h9-12H,7-8H2,1-6H3;;1H/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBMTOBGVBJTKP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Au]Cl)C3=C(C=C(C=C3C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26AuClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401171103 | |

| Record name | [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chlorogold | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I) | |

CAS RN |

852445-82-0 | |

| Record name | [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chlorogold | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852445-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chlorogold | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B3157729.png)

![4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B3157759.png)

![2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B3157770.png)

![2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157776.png)

![2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B3157779.png)

![2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B3157787.png)

![Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide](/img/structure/B3157808.png)